molecular formula C11H9ClN2O2S B2821636 S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate CAS No. 2108750-57-6

S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate

Cat. No. B2821636
CAS RN: 2108750-57-6
M. Wt: 268.72
InChI Key: GTKPSQPKNARCHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could involve looking at how the compound reacts with other substances, the products of these reactions, and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Techniques like thermal analysis and spectroscopy might be used .

Scientific Research Applications

Chemical Reactions and Mechanisms

The chemical S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate demonstrates its potential in synthesizing complex molecules through unique reactions and mechanisms. For instance, the cleavage of C-S bonds with the formation of a tetranuclear Cu(I) cluster showcases the chemical's role in creating advanced inorganic structures. This reaction highlights its utility in the synthesis of metal-centered clusters, offering insights into new materials and catalytic processes (Huang et al., 2007).

Synthesis of Novel Compounds

The chemical is instrumental in the synthesis of novel compounds such as (S)-1-(heteroaryl)ethan-1-amines. These compounds are prepared through a series of reactions involving cyclization and hydrogenation processes. Such research underscores the chemical's importance in medicinal chemistry, particularly in creating new therapeutic agents (Svete et al., 2015).

Antimicrobial and Antitumor Activities

Further research into derivatives of this chemical compound has shown promising antimicrobial and antitumor activities. The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material reveals their potential as antimicrobial agents. This demonstrates the chemical's application in discovering new drugs with antibacterial and antifungal properties (Hossan et al., 2012).

Molecular Docking and Drug Design

The compound's utility extends to drug design, evidenced by studies on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. These studies involve crystal structure analysis, density functional theory (DFT) calculations, and molecular docking to evaluate anticancer activities. Such research illustrates the compound's role in the rational design of drugs targeting specific molecular pathways in cancer cells (Huang et al., 2020).

Supramolecular Chemistry

The compound also finds applications in supramolecular chemistry, where its derivatives participate in the formation of complex structures. Studies on the dimerization of ureidopyrimidones via quadruple hydrogen bonding highlight its potential in developing supramolecular assemblies. This aspect is crucial for understanding molecular recognition and designing new materials with specific properties (Beijer et al., 1998).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific proteins or interfering with certain biochemical pathways .

Safety and Hazards

Safety and hazard analysis involves understanding the risks associated with handling and using the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

S-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-7(15)17-6-9-4-11(16)14-5-8(12)2-3-10(14)13-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKPSQPKNARCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC(=O)N2C=C(C=CC2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate

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